molecular formula C13H14F3N3O B11731631 3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11731631
M. Wt: 285.26 g/mol
InChI Key: LOTDWFVTXMAAFZ-UHFFFAOYSA-N
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Description

3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is a synthetic organic compound characterized by the presence of a trifluoroethyl group, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Attachment of the Pyrazole to the Phenol: The pyrazole derivative is then reacted with a phenol derivative under basic conditions to form the desired compound.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving phenol and pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoroethyl group.

Mechanism of Action

The mechanism of action of 3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.

    3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness

3-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to the combination of the trifluoroethyl group, pyrazole ring, and phenol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H14F3N3O

Molecular Weight

285.26 g/mol

IUPAC Name

3-[[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C13H14F3N3O/c14-13(15,16)9-19-5-4-11(18-19)8-17-7-10-2-1-3-12(20)6-10/h1-6,17,20H,7-9H2

InChI Key

LOTDWFVTXMAAFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNCC2=NN(C=C2)CC(F)(F)F

Origin of Product

United States

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